AZ-5104 AZ-5104 AZ5104 is a demethylated metabolite of AZD-9291. AZ-5104 was identified to exhibit 5-fold potency compared to AZD-9291, which is currently in clinical trial.
Brand Name: Vulcanchem
CAS No.: 1421373-98-9
VCID: VC0519964
InChI: InChI=1S/C27H31N7O2/c1-6-26(35)30-22-15-23(25(36-5)16-24(22)34(4)14-13-33(2)3)32-27-28-12-11-21(31-27)19-17-29-20-10-8-7-9-18(19)20/h6-12,15-17,29H,1,13-14H2,2-5H3,(H,30,35)(H,28,31,32)
SMILES: CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CNC4=CC=CC=C43)OC
Molecular Formula: C27H31N7O2
Molecular Weight: 485.6 g/mol

AZ-5104

CAS No.: 1421373-98-9

Cat. No.: VC0519964

Molecular Formula: C27H31N7O2

Molecular Weight: 485.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

AZ-5104 - 1421373-98-9

Specification

CAS No. 1421373-98-9
Molecular Formula C27H31N7O2
Molecular Weight 485.6 g/mol
IUPAC Name N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide
Standard InChI InChI=1S/C27H31N7O2/c1-6-26(35)30-22-15-23(25(36-5)16-24(22)34(4)14-13-33(2)3)32-27-28-12-11-21(31-27)19-17-29-20-10-8-7-9-18(19)20/h6-12,15-17,29H,1,13-14H2,2-5H3,(H,30,35)(H,28,31,32)
Standard InChI Key IQNVEOMHJHBNHC-UHFFFAOYSA-N
SMILES CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CNC4=CC=CC=C43)OC
Canonical SMILES CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CNC4=CC=CC=C43)OC
Appearance Solid powder

Introduction

Chemical Properties and Structure

AZ-5104 is characterized by specific chemical and structural properties that contribute to its pharmacological activity. As a demethylated metabolite of osimertinib, it shares structural similarities with its parent compound while exhibiting unique characteristics.

Basic Chemical Information

AZ-5104 has a molecular formula of C27H31N7O2 and a molecular weight of 485.58 g/mol . Its chemical name is N-(5-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide . The compound is also known by several synonyms including Osimertinib metabolite M6 . The CAS registry number for AZ-5104 is 1421373-98-9 .

Physical Properties

AZ-5104 appears as a yellow solid with a purity of approximately 99.34% in research-grade formulations . The compound demonstrates good solubility in dimethyl sulfoxide (DMSO), with solubility reported as ≥ 28 mg/mL (57.66 mM) . This property is important for laboratory research applications where the compound is typically dissolved in DMSO for in vitro studies.

Structural Characteristics

The chemical structure of AZ-5104 includes several key functional groups that are critical for its binding to EGFR. The SMILES notation for the compound is COC1=CC(N(C)CCN(C)C)=C(NC(=O)C=C)C=C1NC2=NC(=CC=N2)C3=CNC4=C3C=CC=C4 . This structure contains an indole ring system connected to a pyrimidine moiety, which is further linked to a substituted aniline with a methoxy group and an acrylamide functionality. The compound's InChI key is IQNVEOMHJHBNHC-UHFFFAOYSA-N .

Chemical PropertyValue
Molecular FormulaC27H31N7O2
Molecular Weight485.58 g/mol
Physical FormYellow solid
Solubility in DMSO≥ 28 mg/mL (57.66 mM)
StereochemistryAchiral
Defined Stereocenters0 / 0
CAS Number1421373-98-9

Pharmacological Profile

AZ-5104 exhibits significant pharmacological activity, particularly as an inhibitor of EGFR, with notable potency against both wild-type and mutant forms of the receptor.

Mechanism of Action

AZ-5104 functions as an irreversible inhibitor of EGFR by forming covalent bonds with specific residues within the ATP-binding pocket of the receptor . This irreversible binding prevents ATP from accessing its binding site, thereby inhibiting the kinase activity of EGFR and downstream signaling pathways that promote cancer cell proliferation and survival.

Inhibitory Potency

AZ-5104 demonstrates remarkable inhibitory potency against various forms of EGFR, as evidenced by its IC50 values (concentration required for 50% inhibition):

EGFR VariantIC50 (nM)
EGFRL858R/T790M1 nM
EGFRL858R6 nM
EGFRL861Q1 nM
Wild-type EGFR25 nM
ErbB47 nM

These values indicate that AZ-5104 is highly potent against EGFR mutations commonly associated with non-small cell lung cancer (NSCLC), particularly the T790M resistance mutation that often emerges during treatment with first-generation EGFR tyrosine kinase inhibitors .

Activity Comparison with Osimertinib

As a metabolite of osimertinib, AZ-5104 shares similar activity against mutant EGFR but demonstrates increased potency against wild-type EGFR compared to its parent compound . This increased activity against wild-type EGFR may contribute to certain adverse events observed during osimertinib treatment, as wild-type EGFR inhibition is often associated with toxicities such as skin rash and diarrhea .

Relationship with Osimertinib

Pharmacokinetic Considerations

In pharmacokinetic studies, AZ-5104 has been detected in the blood of patients receiving osimertinib therapy . The presence of this metabolite necessitates consideration of its contribution to both therapeutic effects and adverse events. Recent studies have employed validated assays to quantify osimertinib and its metabolites, including AZ-5104, in microsampled dried blood spots collected from patients with cancer . This approach facilitates therapeutic drug monitoring and personalized dosing strategies.

Contribution to Efficacy and Toxicity

Research Applications and Clinical Significance

AZ-5104 has been extensively studied in both preclinical and clinical settings, providing valuable insights into its potential applications and significance in cancer therapy.

Preclinical Studies

In preclinical research, AZ-5104 has been administered orally at a dose of 5 mg/kg/day in animal models to evaluate its efficacy against EGFR-driven cancers . In vitro studies have explored its effects on cancer cell growth, particularly in models such as H1781 cells, which contain a VC insertion at G776 in exon 20 of HER2 . These studies have demonstrated the compound's ability to inhibit cancer cell proliferation and induce cellular responses consistent with EGFR pathway inhibition.

Pharmacodynamic Effects

Studies investigating the pharmacodynamics of AZ-5104 have focused on its effects on phosphorylated EGFR (pEGFR) levels as a marker of target engagement and pathway inhibition . Research has shown that AZ-5104 contributes to the reduction of pEGFR in tumor tissues, with the extent of reduction correlating with tumor growth inhibition. Interestingly, recovery of pEGFR appears to be slower after chronic dosing, possibly due to reduced resynthesis of the receptor .

Clinical Relevance in EGFR-Mutated Cancers

The clinical relevance of AZ-5104 lies primarily in its contribution to the efficacy and toxicity profile of osimertinib in patients with EGFR-mutated cancers, particularly NSCLC . Patients receiving osimertinib treatment will inevitably be exposed to AZ-5104 as the drug undergoes metabolism, and the levels of this metabolite may influence treatment outcomes and adverse events.

QuantityApproximate Price (EUR)
5 mg85.05
10 mg122.85
50 mg334.80
100 mg502.20
200 mg564.30

Novel Applications and Future Directions

Beyond its role as an osimertinib metabolite, AZ-5104 has been investigated for potential interactions with other molecular targets, suggesting broader applications in research and therapy.

Interactions with Non-EGFR Targets

Interestingly, AZ-5104 has been studied in the context of binding to RORγ (RAR-related orphan receptor C), a nuclear receptor involved in immune regulation . Molecular docking approaches have been employed to investigate the potential interactions between AZ-5104 and different domains of RORγ. This suggests that AZ-5104 may have activities beyond EGFR inhibition, potentially affecting immune pathways or other cellular processes.

Future Research Directions

Future research on AZ-5104 may focus on several key areas:

  • Development of sensitive and specific methods for quantifying AZ-5104 in biological samples to facilitate therapeutic drug monitoring during osimertinib treatment

  • Further characterization of the relationship between AZ-5104 exposure and specific adverse events to enable personalized toxicity management strategies

  • Investigation of potential direct therapeutic applications of AZ-5104 as an EGFR inhibitor, particularly in contexts where its unique profile of activity against different EGFR variants may be advantageous

  • Exploration of non-EGFR targets and pathways potentially affected by AZ-5104, which may reveal novel applications or mechanistic insights

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